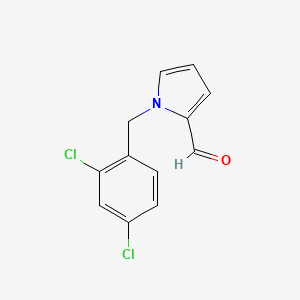

1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde” seems to be a complex organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in the structure of many biologically active molecules . The “2,4-dichlorobenzyl” part suggests the presence of a benzyl group substituted with two chlorine atoms .

Synthesis Analysis

While specific synthesis methods for “1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde” are not available, related compounds such as “1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid” have been synthesized and studied . Another related compound, “2,4-Dichlorobenzoyl chloride”, has been synthesized using 2,4-dichlorobenzotrichloride and carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Supramolecular Chains in Magnetic Materials

- Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-like Single Molecule Magnets : This study utilized a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions, leading to a new {Mn(III)25} barrel-like cluster. This cluster, when linked via Na(+) cations, forms a 1D polymeric topology exhibiting single-molecule magnetic behavior. Such materials have potential applications in magnetic storage and quantum computing (Giannopoulos et al., 2014).

Synthesis of Fluorinated Pyrroles

- New Synthesis of 3-Fluoropyrroles : This research outlines a methodology for preparing various new 3-fluorinated pyrroles, demonstrating the versatility of pyrrole compounds in synthetic chemistry. These fluorinated pyrroles have potential applications in pharmaceuticals and materials science (Surmont et al., 2009).

Reactions with Secondary Amines

- Regioselectivity in the Reactions of Polyfunctionalised Pyrroles with Nucleophiles : This study investigates the reaction of a polyfunctionalised pyrrole, specifically 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, with secondary amines. The findings demonstrate the compound's ability to undergo different types of chemical reactions, expanding its potential applications in synthetic organic chemistry (Zaytsev et al., 2005).

Synthesis of Anion Receptors

- Conformationally Switchable Non-Cyclic Tetrapyrrole Receptors : This research presents the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) receptors, highlighting the tunable anion binding properties of these receptors. Such molecules could find application in sensing technologies and molecular recognition (Deliomeroglu et al., 2014).

Molecular Synthesis and Characterization

- Synthesis and Characterization of Aluminum and Zinc Complexes Supported by Pyrrole-Based Ligands : This study demonstrates the reaction of 1H-pyrrole-2-carbaldehyde with various amines, leading to the formation of aluminum and zinc complexes. These complexes were then used as catalysts for the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer chemistry and materials science (Qiao et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSWNYKGKHEXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2578997.png)

![1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2578998.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2579000.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2579009.png)

![3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2579016.png)